2,3,6,7-Tetramethoxynaphthalene

Descripción general

Descripción

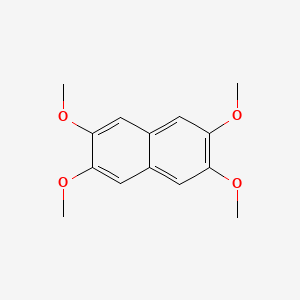

2,3,6,7-Tetramethoxynaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings. This compound is notable for its four methoxy groups attached at positions 2, 3, 6, and 7 of the naphthalene ring. The presence of these methoxy groups enhances the solubility of the compound in organic solvents and contributes to its electron-rich character .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxynaphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst. This method yields the compound with high efficiency . Another approach involves the use of 1,5-naphthalediol as a starting material, which undergoes a series of reactions to produce this compound with an overall yield of 74% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,6,7-Tetramethoxynaphthalene undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the methoxy groups, leading to the formation of different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include silver (II) oxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3,6,7-Tetramethoxynaphthalene has been investigated for its potential therapeutic effects:

- Antioxidant Activity : Studies have shown that it can scavenge free radicals effectively, suggesting its utility in protecting against oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, making it a candidate for treating inflammatory conditions.

Material Science

The compound is also significant in the development of advanced materials:

- Polymer Synthesis : Its structural characteristics allow it to serve as a building block for synthesizing polymers with desirable mechanical properties.

- Dyes and Pigments : The vibrant color properties of this compound make it suitable for use in dyes and pigments in various industrial applications.

Environmental Science

Recent studies have explored the compound's role in bioremediation:

- Biodegradation Studies : Research has indicated that this compound can interact with pollutants in soil environments. Its degradation kinetics have been analyzed to understand its persistence and potential ecological impacts .

Case Studies

-

Antioxidant Studies :

- In vitro assays demonstrated that this compound significantly scavenges free radicals. This suggests its potential as a therapeutic agent against conditions associated with oxidative stress.

-

Inflammation Inhibition :

- A study involving lipopolysaccharide-induced inflammation in macrophages showed that the compound reduced the production of inflammatory markers (TNF-alpha and IL-6), indicating its potential role in managing inflammatory diseases.

- Antimicrobial Activity :

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | |

| Antimicrobial | Inhibition of Staphylococcus aureus |

Mecanismo De Acción

The mechanism of action of 2,3,6,7-Tetramethoxynaphthalene involves its interaction with various molecular targets and pathways. The electron-rich nature of the methoxy groups allows the compound to participate in electron transfer reactions, which can influence cellular processes. In medicinal chemistry, its derivatives have been shown to inhibit enzymes like DNA topoisomerase, leading to anticancer effects .

Comparación Con Compuestos Similares

1,4,5,8-Tetramethoxynaphthalene: Another naphthalene derivative with methoxy groups at different positions.

2,3,5,6-Tetramethoxytoluene: A related compound with a toluene core instead of naphthalene.

Uniqueness: 2,3,6,7-Tetramethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its electron-rich nature and solubility in organic solvents make it a valuable compound for various applications in research and industry .

Actividad Biológica

2,3,6,7-Tetramethoxynaphthalene (TMN) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with TMN.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 184.28 g/mol. The compound can be synthesized through various methods, including the reaction of 2,3-dimethylsuccinic anhydride with o-xylene, which involves multiple steps to achieve the desired configuration and purity .

Antioxidant Properties

TMN has been studied for its antioxidant capabilities. In vitro assays demonstrated that TMN exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that TMN possesses antimicrobial properties against several bacterial strains. Studies have shown that TMN can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli in laboratory settings . This suggests potential applications in developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxic effects of TMN have been evaluated in various cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells. This selectivity makes TMN a candidate for further investigation as a chemotherapeutic agent . In one study, TMN was found to induce apoptosis in human breast cancer cells through the activation of specific signaling pathways .

Case Studies

- Antioxidant Activity Assessment : A study assessed the antioxidant capacity of TMN using DPPH and ABTS assays. Results indicated that TMN had a high scavenging ability comparable to established antioxidants like ascorbic acid .

- Antimicrobial Efficacy : In a controlled experiment, TMN was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of many conventional antibiotics, highlighting its potential as an alternative treatment option .

- Cytotoxicity Evaluation : In a study involving human cancer cell lines (MCF-7), TMN demonstrated IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Table

| Biological Activity | Method | Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | High scavenging activity similar to ascorbic acid |

| Antimicrobial | MIC determination | Effective against S. aureus and E. coli |

| Cytotoxicity | Cell viability assays | Induced apoptosis in MCF-7 breast cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,6,7-Tetramethoxynaphthalene in laboratory settings?

- Methodology : Optimize methoxylation reactions using naphthalene precursors under controlled conditions. For example, regioselective methoxylation can be achieved via Friedel-Crafts alkylation or demethylation-protection strategies, as seen in related tetramethoxy compounds like 2-formyl-1,4,5,8-tetramethoxynaphthalene . Purification typically involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) and characterization via NMR to confirm substitution patterns .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

- Methodology : Combine H/C NMR to identify methoxy group positions and aromatic proton coupling. Mass spectrometry (EI-MS or HRMS) confirms molecular weight and fragmentation patterns. Gas chromatography (GC) with non-polar columns (e.g., Lee’s RI column) or HPLC with UV detection can assess purity, as demonstrated in studies on tetramethylnaphthalenes .

Q. How should researchers design inhalation exposure studies for naphthalene derivatives like this compound?

- Methodology : Follow inclusion criteria from toxicological profiles, such as defining exposure routes (inhalation/oral/dermal), dose ranges, and endpoints (e.g., hepatic/renal effects). Use controlled animal models (rodents) and monitor systemic outcomes like oxidative stress biomarkers or histopathological changes, aligning with protocols in naphthalene toxicity studies .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of this compound be resolved?

- Methodology : Apply systematic review frameworks to assess study confidence levels (e.g., high/moderate/low based on experimental rigor) . Prioritize studies with validated analytical methods (e.g., LC-MS for metabolite detection) and replicate findings in multiple models (e.g., hepatic microsomes from humans and rodents) . Address variability by standardizing exposure durations and metabolic assay conditions.

Q. What in silico tools predict the environmental partitioning and degradation pathways of this compound?

- Methodology : Use QSAR models to estimate log (octanol-water partitioning) and persistence in soil/water. Computational tools like EPI Suite or TEST can simulate hydrolysis/photolysis rates. Validate predictions with experimental data from environmental monitoring studies, as outlined in toxicological profiles for related naphthalenes .

Q. What mechanisms underlie the differential toxicity of this compound compared to other methoxylated naphthalenes?

- Methodology : Compare reactive metabolite profiles (e.g., quinone intermediates) using in vitro assays with cytochrome P450 isoforms (CYP1A2, CYP3A4). Assess DNA adduct formation via P-postlabeling or LC-MS/MS. Cross-reference findings with toxicogenomic databases to identify gene expression patterns linked to oxidative stress .

Q. How can researchers prioritize data gaps in the toxicological profile of this compound?

- Methodology : Align with ATSDR’s substance-specific data needs framework . Focus on understudied endpoints (e.g., neurotoxicity, endocrine disruption) using tiered testing strategies: start with high-throughput in vitro screens (e.g., ToxCast) followed by targeted in vivo studies. Leverage existing datasets from structurally similar compounds (e.g., 1,4,6,7-tetramethylnaphthalene) to infer potential hazards .

Q. Methodological Notes

- Synthesis : Optimize regioselectivity by protecting/deprotecting methoxy groups during synthesis .

- Toxicity Testing : Use OECD guidelines for acute/chronic exposure studies and include positive controls (e.g., naphthoquinones) .

- Data Analysis : Employ meta-analysis tools to reconcile conflicting results, weighting studies by sample size and methodological quality .

Propiedades

IUPAC Name |

2,3,6,7-tetramethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRMNWAPYJYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633037 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33033-33-9 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.